molecular formula C37H33N3O6S2 B12146534 (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-{5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-[3-(pentyloxy)phenyl]pyrrolidine-2,3-dione

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-{5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-[3-(pentyloxy)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12146534
M. Wt: 679.8 g/mol
InChI Key: XAOSUQCKQWYDON-QOSDPKFLSA-N
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Description

4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxin ring, a thiadiazole ring, and a pyrrolidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione involves multiple steps, including the formation of the benzodioxin, thiadiazole, and pyrrolidine rings. Each step requires specific reagents and conditions to ensure the correct formation of the desired product. For example, the benzodioxin ring can be synthesized using a condensation reaction between catechol and formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include using more efficient catalysts, optimizing reaction temperatures and pressures, and employing continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzodioxin ring could lead to the formation of a quinone derivative, while reduction of the thiadiazole ring could yield a thiol derivative.

Scientific Research Applications

    Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds or as a model compound for studying reaction mechanisms.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or as a biochemical probe.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione include:

    Prosympal: A compound with a similar benzodioxin structure.

    Dibozane: Another compound featuring a benzodioxin ring.

    Piperoxan: Contains a benzodioxin motif and is used in medicinal chemistry.

    Doxazosin: A drug with a benzodioxin structure used to treat hypertension.

Uniqueness

What sets 4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione apart from these similar compounds is its unique combination of the benzodioxin, thiadiazole, and pyrrolidine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C37H33N3O6S2

Molecular Weight

679.8 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C37H33N3O6S2/c1-2-3-6-17-44-27-13-8-11-24(20-27)32-31(33(41)25-15-16-29-30(21-25)46-19-18-45-29)34(42)35(43)40(32)36-38-39-37(48-36)47-22-26-12-7-10-23-9-4-5-14-28(23)26/h4-5,7-16,20-21,32,41H,2-3,6,17-19,22H2,1H3/b33-31+

InChI Key

XAOSUQCKQWYDON-QOSDPKFLSA-N

Isomeric SMILES

CCCCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2C5=NN=C(S5)SCC6=CC=CC7=CC=CC=C76

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2C5=NN=C(S5)SCC6=CC=CC7=CC=CC=C76

Origin of Product

United States

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